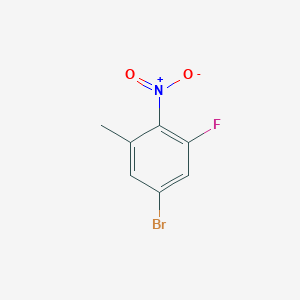

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

CAS No.: 1224629-03-1

Cat. No.: VC2932393

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224629-03-1 |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | 5-bromo-1-fluoro-3-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 |

| Standard InChI Key | DKBQOOXGPIRVPC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])F)Br |

| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])F)Br |

Introduction

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a complex organic compound characterized by its unique molecular structure and diverse chemical properties. It belongs to the category of nitrobenzene derivatives, which are widely used in organic synthesis and biological research due to their ability to participate in various chemical reactions, particularly electrophilic substitution reactions .

Synthesis Methods

The synthesis of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common method includes the nitration of 5-bromo-1-fluoro-3-methylbenzene using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position on the benzene ring. The reaction conditions require careful control of temperature and concentration to ensure selective nitration.

Chemical Reactions and Applications

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene can undergo various chemical reactions typical for nitrobenzene derivatives. These include reactions with nucleophiles, such as thiophenoxide ions, leading to the formation of derivatives that may exhibit different biological activities. The compound is relevant in medicinal chemistry due to its potential antiviral and antineoplastic activities.

Safety Considerations

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (If on skin: Wash with plenty of soap and water), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Research Findings and Applications

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene has been studied for its interactions with biological macromolecules. It may act as an electrophile in biochemical pathways, altering enzyme activity by acting as either a substrate or an inhibitor. Its interactions often involve non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions, leading to conformational changes in target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume